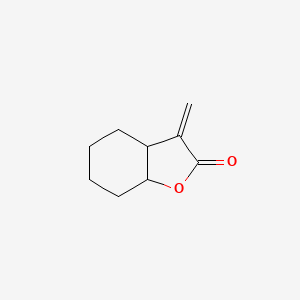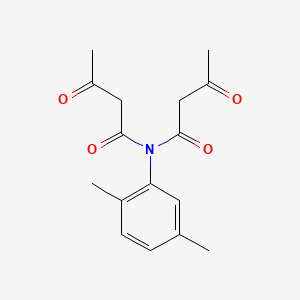
N-(2,5-dimethylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with acetoacetic ester under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated under reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol . The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1,4-BISACETOACETYLAMINO-2,5-DIMETHYLBENZENE can be compared with other similar compounds such as:
N,N’-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide): This compound has a similar structure but may differ in its reactivity and applications.
Tolboxane: Another related compound with different functional groups and properties.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C16H19NO4/c1-10-5-6-11(2)14(7-10)17(15(20)8-12(3)18)16(21)9-13(4)19/h5-7H,8-9H2,1-4H3 |
Clé InChI |
BXCOOOSAJQTJFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N(C(=O)CC(=O)C)C(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


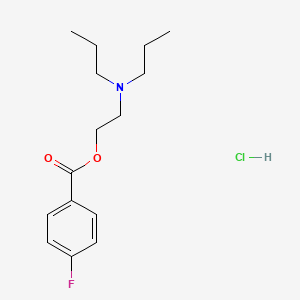
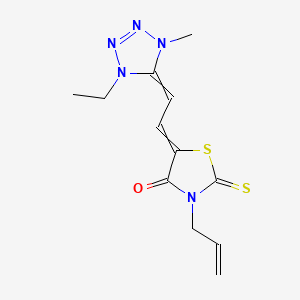
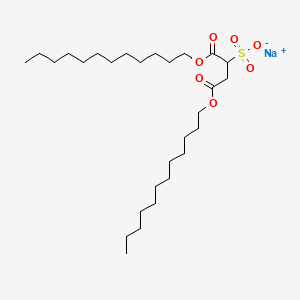
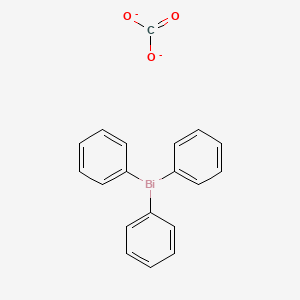
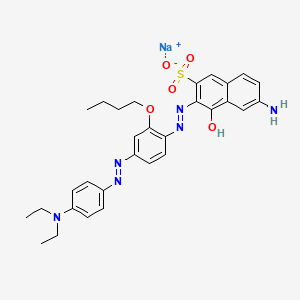
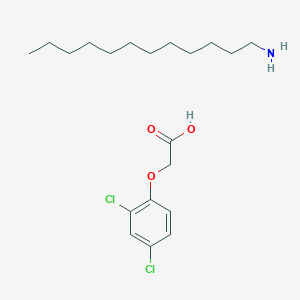
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
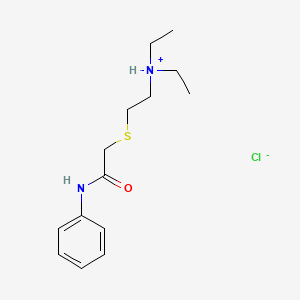
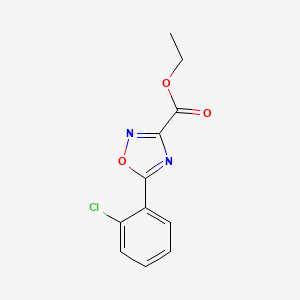
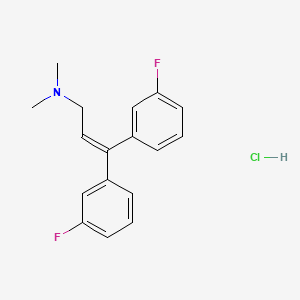
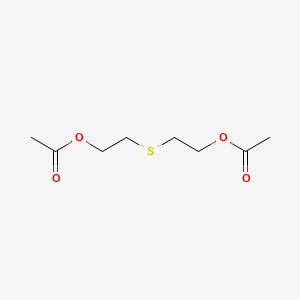
![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)
